ethyl 4-({[2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)hydrazinyl]carbonothioyl}amino)benzoate
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Overview
Description
ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that features a variety of functional groups, including ester, hydrazine, and thioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Indenyl Intermediate: The synthesis begins with the preparation of the 2,3-dihydro-1H-inden-5-yloxy intermediate. This can be achieved through the reaction of 2,3-dihydro-1H-indene with an appropriate oxidizing agent.
Furyl Carbonyl Hydrazine Formation: The next step involves the reaction of the indenyl intermediate with 2-furyl carbonyl hydrazine under controlled conditions to form the hydrazone derivative.
Thioamide Formation: The hydrazone derivative is then reacted with a thioamide reagent to introduce the thioamide functionality.
Esterification: Finally, the compound is esterified with ethyl 4-aminobenzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE: shares structural similarities with other indenyl and furyl derivatives, such as:
Uniqueness
The uniqueness of ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H25N3O5S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl 4-[[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]carbamothioylamino]benzoate |
InChI |
InChI=1S/C25H25N3O5S/c1-2-31-24(30)17-6-9-19(10-7-17)26-25(34)28-27-23(29)22-13-12-21(33-22)15-32-20-11-8-16-4-3-5-18(16)14-20/h6-14H,2-5,15H2,1H3,(H,27,29)(H2,26,28,34) |
InChI Key |
WEGWHBKOIIPUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
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